5'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Acetamido-2’-carboxy-4-dimethylamino-2-hydroxybenzophenone involves multiple steps, typically starting with the preparation of the benzophenone core.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale organic synthesis techniques similar to those used in laboratory settings. These methods would need to ensure high purity and yield, often requiring advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5’-Acetamido-2’-carboxy-4-dimethylamino-2-hydroxybenzophenone can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The dimethylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols .
Scientific Research Applications
5’-Acetamido-2’-carboxy-4-dimethylamino-2-hydroxybenzophenone is used extensively in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Proteomics Research: It is used as a reagent for studying protein interactions and functions.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development and testing.
Industrial Applications: It may be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action for 5’-Acetamido-2’-carboxy-4-dimethylamino-2-hydroxybenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Acetamido-2-hydroxybenzophenone: Lacks the carboxy and dimethylamino groups.
2-Carboxy-4-dimethylamino-2-hydroxybenzophenone: Lacks the acetamido group.
4-Dimethylamino-2-hydroxybenzophenone: Lacks both the acetamido and carboxy groups.
Uniqueness
5’-Acetamido-2’-carboxy-4-dimethylamino-2-hydroxybenzophenone is unique due to the presence of all four functional groups (acetamido, carboxy, dimethylamino, and hydroxy), which confer specific chemical and biological properties that are not found in the similar compounds listed above .
Properties
IUPAC Name |
4-acetamido-2-[4-(dimethylamino)-2-hydroxybenzoyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-10(21)19-11-4-6-13(18(24)25)15(8-11)17(23)14-7-5-12(20(2)3)9-16(14)22/h4-9,22H,1-3H3,(H,19,21)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNJYYOJSXOYND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)O)C(=O)C2=C(C=C(C=C2)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402833 | |
Record name | 5'-ACETAMIDO-2'-CARBOXY-4-DIMETHYLAMINO-2-HYDROXYBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166442-37-1 | |
Record name | 4-(Acetylamino)-2-[4-(dimethylamino)-2-hydroxybenzoyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166442-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5'-ACETAMIDO-2'-CARBOXY-4-DIMETHYLAMINO-2-HYDROXYBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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